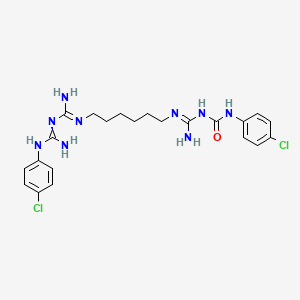
Chlorhexidine Digluconate Impurity K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorhexidine Digluconate Impurity K is one of the known impurities found in Chlorhexidine Digluconate, a biguanide compound widely used as an antiseptic agent with topical antibacterial activity . This impurity is formed during the synthesis and degradation of Chlorhexidine Digluconate and needs to be controlled for pharmaceutical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chlorhexidine Digluconate Impurity K involves the hydrolysis of Chlorhexidine under various stress conditions such as heat, light, and low pH . The structural assignment of each impurity involves tentative identification from HPLC-MS data followed by synthesis of the appropriate standard .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Chlorhexidine Digluconate Impurity K undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions: Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction . The conditions often involve elevated temperatures and specific pH levels to facilitate these reactions .
Major Products Formed: The major products formed from these reactions include various degradation products of Chlorhexidine, which are identified and quantified using HPLC-MS and other analytical techniques .
Scientific Research Applications
Chlorhexidine Digluconate Impurity K is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Chlorhexidine Digluconate . It is also used in analytical chemistry to develop and validate methods for impurity profiling and quality control of pharmaceutical products .
Mechanism of Action
Comparison with Similar Compounds
Chlorhexidine Digluconate Impurity K is compared with other impurities of Chlorhexidine Digluconate, such as impurities N, B, O, and I . Each impurity has unique structural and chemical properties that affect the overall stability and efficacy of the pharmaceutical product . The uniqueness of Impurity K lies in its specific formation pathway and its impact on the quality control of Chlorhexidine Digluconate solutions .
List of Similar Compounds:- Chlorhexidine Digluconate Impurity N
- Chlorhexidine Digluconate Impurity B
- Chlorhexidine Digluconate Impurity O
- Chlorhexidine Digluconate Impurity I
Properties
Molecular Formula |
C22H29Cl2N9O |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
1-[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)30-21(27)32-19(25)28-13-3-1-2-4-14-29-20(26)33-22(34)31-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,28,30,32)(H4,26,29,31,33,34) |
InChI Key |
MEUUWVFEOGQPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















